molecular formula C15H14N4O3S2 B14814044 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-furan-2-ylmethylidene]amino}benzenesulfonamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-furan-2-ylmethylidene]amino}benzenesulfonamide

Cat. No.: B14814044
M. Wt: 362.4 g/mol
InChI Key: MWRDIMVYOGLEBN-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(2-furylmethylene)amino]benzenesulfonamide is a complex organic compound that features a thiadiazole ring, a furan ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(2-furylmethylene)amino]benzenesulfonamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide under basic conditions, followed by cyclization.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced by reacting sulfonyl chloride with aniline derivatives.

    Coupling Reactions: The final step involves coupling the thiadiazole and furan rings with the benzenesulfonamide group under appropriate conditions, such as using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Bases: Triethylamine (TEA), sodium hydroxide (NaOH).

Major Products

    Oxidation Products: Furanones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzenesulfonamides.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(2-furylmethylene)amino]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group, which is known to interact with various enzymes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(2-furylmethylene)amino]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the thiadiazole and furan rings can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(2-furylmethylene)amino]benzenesulfonamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(2-thienylmethylene)amino]benzenesulfonamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(2-pyridylmethylene)amino]benzenesulfonamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(2-furylmethylene)amino]benzenesulfonamide is unique due to the presence of both a furan ring and a thiadiazole ring, which confer distinct electronic and steric properties. These features enhance its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(furan-2-ylmethylideneamino)benzenesulfonamide

InChI

InChI=1S/C15H14N4O3S2/c1-2-14-17-18-15(23-14)19-24(20,21)13-7-5-11(6-8-13)16-10-12-4-3-9-22-12/h3-10H,2H2,1H3,(H,18,19)

InChI Key

MWRDIMVYOGLEBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=CO3

Origin of Product

United States

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